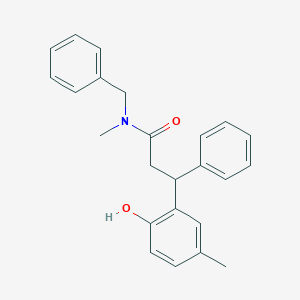![molecular formula C9H11BrO3 B4110360 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol](/img/structure/B4110360.png)
2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol
Übersicht
Beschreibung
2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular formula of C9H10BrO3. This compound is also known as 4-bromo-2-(hydroxymethyl)phenyl 2-ethoxyethyl ether or BHPMEE.
Wirkmechanismus
The mechanism of action of 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol involves the formation of covalent bonds between the compound and the target molecule. This covalent bond formation results in the crosslinking of proteins and nucleic acids, which can alter their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target molecule that is being crosslinked. In general, the crosslinking of proteins and nucleic acids can result in changes in their stability, activity, and function. This compound has been shown to have minimal toxicity and does not affect cell viability or proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol in lab experiments include its ability to crosslink proteins and nucleic acids, its water solubility, and its low toxicity. However, its limitations include the potential for non-specific crosslinking, which can lead to the formation of protein aggregates or the loss of protein activity.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol in scientific research. One direction is the development of new hydrogel materials for tissue engineering and drug delivery applications. Another direction is the use of this compound in the study of protein-protein interactions and protein structure. Additionally, the use of this compound in the preparation of new crosslinking agents for nucleic acids could also be explored.
Wissenschaftliche Forschungsanwendungen
2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol has been widely used in scientific research as a crosslinking agent for proteins and nucleic acids. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. This compound has also been used in the preparation of hydrogel materials for tissue engineering and drug delivery applications.
Eigenschaften
IUPAC Name |
2-[4-bromo-2-(hydroxymethyl)phenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5,11-12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKINKWMKLJUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CO)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4110289.png)
![2-{[3-cyano-4-(2-furyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4110292.png)
![2-{[3-cyano-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4110294.png)
![4-[(8-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4110298.png)
![3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4110304.png)
![N-cyclohexyl-3-{[(2,3-dihydro-1-benzofuran-5-ylmethyl)amino]methyl}-N-methyl-2-pyridinamine](/img/structure/B4110309.png)
![N-benzyl-2-(2-ethoxy-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenoxy)acetamide](/img/structure/B4110317.png)
![3-(2-oxo-2-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}ethyl)-1-isoindolinone](/img/structure/B4110323.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]butanamide](/img/structure/B4110356.png)
![4-(benzyloxy)-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B4110372.png)
![2-{1-cyclopropyl-3-[2-(2,4-dichlorophenyl)ethyl]-5-oxo-2-thioxo-4-imidazolidinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4110375.png)
![N~1~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~,N~2~-trimethylglycinamide](/img/structure/B4110389.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110390.png)
